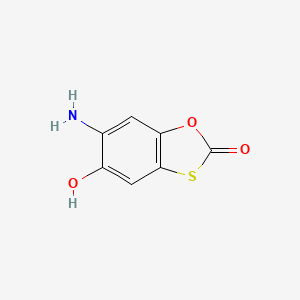![molecular formula C9H16F3N B2960308 C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine CAS No. 1349715-63-4](/img/structure/B2960308.png)
C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine is a synthetic organic compound characterized by the presence of a trifluoro-ethyl group, a cyclohexyl ring, and a methylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine typically begins with the preparation of key starting materials, including cyclohexyl derivatives and trifluoro-ethyl precursors. The process involves several steps:
Formation of the Cyclohexyl Ring: : Cyclohexane derivatives can be synthesized through catalytic hydrogenation of benzene or other suitable aromatic compounds under high pressure and temperature conditions.
Incorporation of Trifluoro-Ethyl Group: : Introduction of the trifluoro-ethyl group can be achieved through nucleophilic substitution reactions using reagents like trifluoro-ethyl halides in the presence of strong bases.
Methylamine Functionalization: : The final step involves the addition of the methylamine group through reductive amination, using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial-scale production of this compound relies on optimizing these synthesis steps for high yield and purity. This typically involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexyl-based ketones or carboxylic acids.
Reduction: : Reduction reactions using reagents such as sodium borohydride can convert carbonyl-containing derivatives of the compound back to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Halides, amines, bases, and catalysts like palladium or platinum
Major Products
Oxidation: : Cyclohexyl-based ketones and carboxylic acids
Reduction: : Alcohol derivatives
Substitution: : Functionalized cyclohexyl compounds
Scientific Research Applications
C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine has a range of applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: : Investigated for its potential as a bioactive compound, influencing cellular pathways and mechanisms.
Medicine: : Explored for its therapeutic potential, particularly in designing new drugs targeting specific molecular pathways.
Industry: : Utilized in material science for developing novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine involves its interaction with specific molecular targets, typically enzymes or receptors, leading to modulation of biochemical pathways. The trifluoro-ethyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside cells, it can interact with key proteins, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Compared to other cyclohexyl-methyl-amine derivatives, C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine stands out due to the presence of the trifluoro-ethyl group, which significantly alters its chemical reactivity and biological properties. Similar compounds include:
Cyclohexyl-methyl-amine: : Lacks the trifluoro-ethyl group, resulting in different reactivity and potency.
Trifluoro-methyl-cyclohexyl-amine: : Another derivative with unique properties influenced by the trifluoromethyl group.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h1-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDDVDPXDIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2960225.png)
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)
![1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid](/img/structure/B2960228.png)
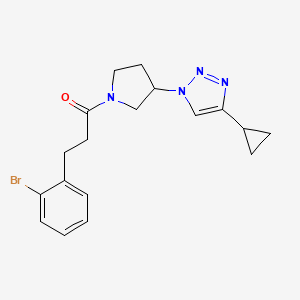
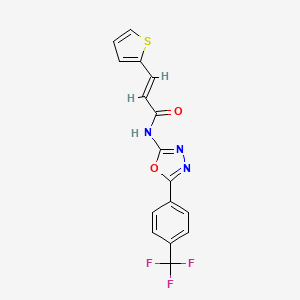
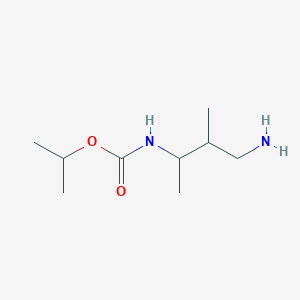
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
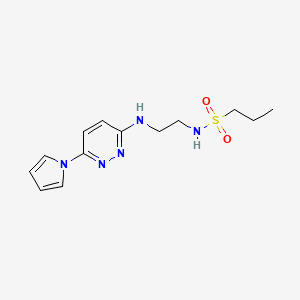
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
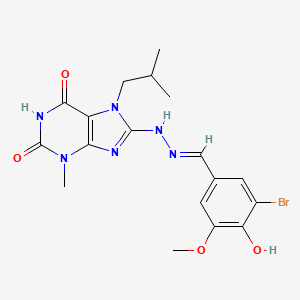
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)
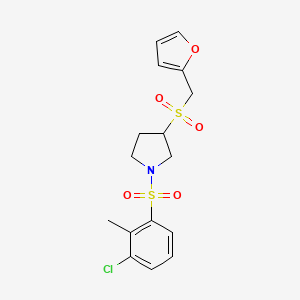
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
